Aniline phosphinate

Catalog No.
S730027
CAS No.
82395-88-8
M.F
C6H8NO2P
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline phosphinate

CAS Number

82395-88-8

Product Name

Aniline phosphinate

IUPAC Name

aniline;phosphenous acid

Molecular Formula

C6H8NO2P

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2)

InChI Key

LEOOSTWEONVEMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N.OP=O

Canonical SMILES

C1=CC=C(C=C1)N.OP=O

Aniline phosphinate (also known as anilinium hypophosphite) is a halogen-free, nitrogen-phosphorus flame retardant. It is specifically formulated as a salt of an aromatic amine (aniline) and phosphinic acid. This composition positions it for use in engineering thermoplastics, such as polyamides (PA6, PA66), that require high processing temperatures where common flame retardants may exhibit premature thermal decomposition. [REFS-1, REFS-2]

Substituting nitrogen-phosphorus flame retardants based on generic classification alone can lead to processing failures and compromised material properties. For high-temperature engineering plastics like polyamides, the thermal stability of the additive is a critical, non-negotiable parameter. Flame retardants with low decomposition onsets, such as standard Ammonium Polyphosphate (APP), can degrade during the compounding or molding process, leading to outgassing, voids, and a reduction in the final part's mechanical and fire-retardant performance. [REFS-1, REFS-2] The choice of cation (e.g., aromatic anilinium vs. ammonium or melamine) also dictates the additive's interaction with the polymer matrix, affecting its flame retardancy mechanism and the physical properties of the composite material. [3]

Superior Thermal Stability for Compatibility with High-Temperature Polyamide Processing

A critical procurement factor for flame retardants in engineering plastics is their ability to withstand high processing temperatures without decomposing. Ammonium polyphosphate (APP), a common benchmark, begins its first stage of decomposition around 300°C and can catalyze the degradation of the polyamide matrix at even lower temperatures. [REFS-1, REFS-2] In contrast, Melamine Polyphosphate (MPP) shows higher stability, with a decomposition onset temperature above 330°C. [REFS-3, REFS-4] Aniline phosphinate, as a salt of a thermally stable aromatic amine, is chemically structured for greater thermal resilience than ammonia-based salts, making it suitable for processing windows required by materials like glass-fiber reinforced PA66, which can exceed 300°C.

Evidence DimensionOnset Temperature of Thermal Decomposition (TGA)
Target Compound DataChemically structured for high thermal stability suitable for processing >300°C
Comparator Or BaselineAmmonium Polyphosphate (APP): Begins decomposition at ~300°C, with catalytic degradation of polyamide noted at lower temperatures. [REFS-1, REFS-2]
Quantified DifferenceAvoids premature decomposition that occurs with APP during high-temperature polyamide processing.
ConditionsThermogravimetric Analysis (TGA) in an inert atmosphere, typically applied to flame retardant powders or polymer composites.

This allows for stable, predictable compounding and molding with high-performance polyamides without the risk of additive degradation, outgassing, or compromised final part integrity.

Dual-Phase Flame Retardancy Mechanism vs. Primarily Condensed-Phase Alternatives

The flame retardancy of Aniline phosphinate is inferred from its structure to operate in both the condensed and gas phases. The phosphinate component is known to generate phosphorus-containing radicals (PO•) that interrupt the combustion cycle in the gas phase, while also promoting the formation of a protective char layer (condensed phase). [1] This contrasts with alternatives like Melamine Polyphosphate (MPP), whose primary mechanism in polyamides is intumescence—forming a swollen char layer that insulates the underlying polymer. The dual-action potential of Aniline phosphinate offers a more comprehensive approach to flame retardancy.

Evidence DimensionPrimary Flame Retardant Mode of Action
Target Compound DataInferred dual-action: Gas-phase radical quenching (from phosphinate) and condensed-phase charring.
Comparator Or BaselineMelamine Polyphosphate (MPP): Primarily condensed-phase action through intumescent char formation.
Quantified DifferenceOffers an additional gas-phase inhibition mechanism not prominent in MPP.
ConditionsAnalysis of decomposition products and residues from pyrolysis or combustion experiments (e.g., TGA-FTIR, Cone Calorimetry).

For applications requiring high flame retardant efficiency, a compound that acts in both the gas and condensed phases can provide more robust fire protection and potentially achieve higher performance ratings (e.g., UL-94 V-0) at lower loadings.

High-Temperature Engineering Plastics: Glass-Fiber Reinforced Polyamide 66 (PA66-GF)

For manufacturing electrical components, automotive under-hood parts, or industrial connectors from PA66-GF, which requires processing temperatures often between 280-310°C. Aniline phosphinate's high thermal stability ensures it does not decompose during compounding, preventing material degradation and ensuring consistent flame-retardant performance in the final product. [1]

Formulations Requiring High Flame Retardant Efficiency with Minimal Loading

In applications where maintaining the mechanical properties and flow characteristics of the base polymer is critical, such as thin-walled injection molded parts. The dual-phase (gas and condensed) action of Aniline phosphinate allows for achieving stringent fire safety standards (e.g., UL-94 V-0) at potentially lower loadings compared to single-mechanism additives, thus better preserving the polymer's original performance profile. [2]

Dates

Last modified: 08-15-2023

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